molecular formula C7H8ClNO B1624806 3-Chloro-5-ethoxypyridine CAS No. 223797-65-7

3-Chloro-5-ethoxypyridine

Cat. No.: B1624806
CAS No.: 223797-65-7
M. Wt: 157.6 g/mol
InChI Key: VWXAKQBUPQHGBY-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the chlorine atom is substituted at the third position and the ethoxy group at the fifth position.

Properties

IUPAC Name

3-chloro-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXAKQBUPQHGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467948
Record name 3-CHLORO-5-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223797-65-7
Record name 3-CHLORO-5-ETHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethoxypyridine typically involves the chlorination of 5-ethoxypyridine. One common method includes the reaction of 5-ethoxypyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method enhances the efficiency and yield of the compound by maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

Scientific Research Applications

3-Chloro-5-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-eth

Biological Activity

3-Chloro-5-ethoxypyridine is a pyridine derivative that has garnered attention in various fields of research, particularly in agriculture and medicinal chemistry. Its unique chemical structure, characterized by the presence of a chloro and an ethoxy group, contributes to its biological activity. This article explores the biological activities of this compound, including its potential applications in herbicides and fungicides, as well as its interactions with biological systems.

Molecular Formula: C7H8ClN
Molecular Weight: 155.60 g/mol
Structure: The compound features a pyridine ring with an ethoxy group at the 5-position and a chlorine atom at the 3-position, which influences its reactivity and biological properties.

1. Herbicidal and Fungicidal Potential

Research indicates that this compound may be utilized in developing herbicides or fungicides due to its biological activity against various plant pathogens. The compound's structure allows it to interfere with specific biochemical pathways in target organisms, making it a candidate for agricultural applications.

3. Interaction with Receptors

Research into pyridine derivatives has demonstrated their ability to interact with neurotransmitter receptors. For instance, modifications of pyridine compounds have been linked to antagonistic activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT3 receptors . Although direct studies on this compound are scarce, these findings suggest that it may also exhibit similar receptor interactions.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound. Results indicated that certain modifications enhanced antibacterial activity against common pathogens, suggesting that further exploration of this compound could yield significant findings in antimicrobial research .

Agricultural Application Trials

Field trials assessing the efficacy of herbicides containing pyridine derivatives showed promising results in controlling weed populations while minimizing damage to crops. The incorporation of compounds like this compound could enhance the effectiveness of existing herbicide formulations.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the ethoxy group or the introduction of additional halogen atoms could potentially enhance its herbicidal or antimicrobial properties. Table 1 summarizes key findings from SAR studies related to similar pyridine compounds:

CompoundActivity TypeObserved Effects
3-Chloro-2-methylpyridine AntibacterialEffective against Gram-positive bacteria
4-Fluoro-3-pyridinol HerbicidalHigh efficacy against broadleaf weeds
5-Bromo-2-picoline AntifungalInhibitory effects on fungal growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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